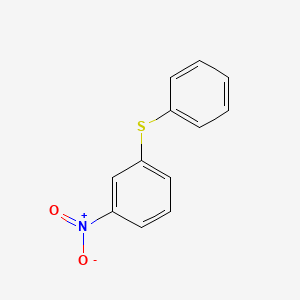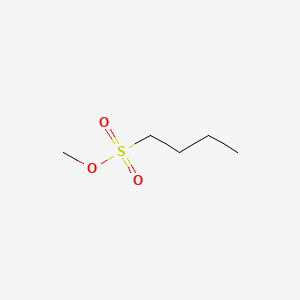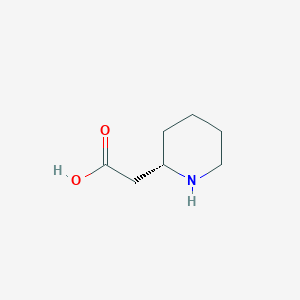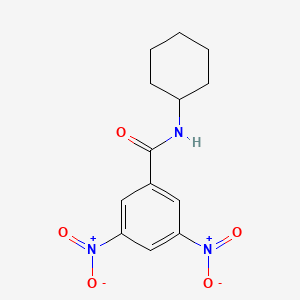
Distearate de propylène glycol
Vue d'ensemble
Description
Propylene glycol distearate is a chemical compound that is widely used in various industries, particularly in personal care products and cosmetics. It is the diester of propylene glycol and stearic acid, and it is known for its ability to impart a pearlescent effect and act as an emollient. This compound is typically found in products such as shampoos, conditioners, body washes, and lotions, where it helps to improve the texture and appearance of the formulations .
Applications De Recherche Scientifique
Propylene glycol distearate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is utilized in the formulation of various pharmaceutical and cosmetic products due to its emollient and pearlescent properties. In industry, it is employed in the production of personal care products, where it enhances the texture and appearance of formulations .
Mécanisme D'action
Target of Action
Propylene glycol distearate, also known as glycol distearate, is primarily used in personal care products and cosmetics It is used to produce pearlescent effects and acts as a moisturizer .
Mode of Action
The mode of action of propylene glycol distearate is primarily physical rather than biochemical. When forced to crystallize as thin platelets, glycol distearate can give liquids and gels a pearlescent appearance . This is often used by the producers of personal care products (e.g., shower gel) to increase the visual appeal of their products . It may also act as a skin moisturizer .
Biochemical Pathways
Its parent compounds, propylene glycol and stearic acid, do undergo metabolic processes .
Pharmacokinetics
Studies on propylene glycol, one of the components of propylene glycol distearate, suggest that it has a distribution volume of 05 Lkg-1 and an elimination half-life estimated to be 6-12 hours .
Result of Action
The primary result of the action of propylene glycol distearate is the creation of a pearlescent effect in personal care products and cosmetics, enhancing their visual appeal . It may also act as a skin moisturizer .
Action Environment
The action of propylene glycol distearate can be influenced by environmental factors such as pH and temperature . For instance, the pearlescent effect it imparts to products can be affected by the pH of the formulation. Additionally, its physical state can change with temperature, which may influence its efficacy and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propylene glycol distearate can be synthesized through the esterification of stearic acid with propylene glycol. This reaction typically requires the presence of a catalyst and elevated temperatures to proceed efficiently. The esterification process involves the reaction of the hydroxyl groups of propylene glycol with the carboxyl groups of stearic acid, resulting in the formation of the ester bonds .
Industrial Production Methods: In industrial settings, the production of propylene glycol distearate often involves continuous processes to ensure consistent quality and high yield. The reaction is carried out in large reactors where the reactants are mixed and heated in the presence of a catalyst. The resulting product is then purified to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Propylene glycol distearate primarily undergoes hydrolysis and esterification reactions. Hydrolysis involves the breaking of the ester bonds in the presence of water, resulting in the formation of propylene glycol and stearic acid. Esterification, on the other hand, is the reverse process where propylene glycol and stearic acid react to form propylene glycol distearate .
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts, elevated temperatures.
Esterification: Stearic acid, propylene glycol, acidic catalysts, elevated temperatures.
Major Products Formed:
Hydrolysis: Propylene glycol, stearic acid.
Esterification: Propylene glycol distearate.
Comparaison Avec Des Composés Similaires
- Ethylene glycol distearate
- Glycol stearate
- Glycol stearate SE
Comparison: Propylene glycol distearate is unique in its ability to provide both emollient and pearlescent effects, making it highly desirable in cosmetic formulations. Compared to ethylene glycol distearate, propylene glycol distearate has a slightly different molecular structure, which can result in variations in its physical properties and performance. Glycol stearate and glycol stearate SE are also used in similar applications, but they may not provide the same level of pearlescent effect as propylene glycol distearate .
Propriétés
IUPAC Name |
2-octadecanoyloxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h37H,4-36H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMDXOYRWHZUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977390 | |
| Record name | Propane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6182-11-2 | |
| Record name | Propylene glycol distearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6182-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 1-methyl-1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006182112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylene distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 1,2-DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65PN3O37H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[bis(trimethylsilyl)methyl]germane](/img/structure/B1606357.png)

![1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane](/img/structure/B1606362.png)




![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)

![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1606375.png)
![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)
